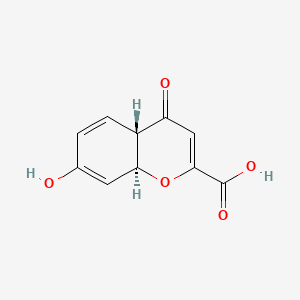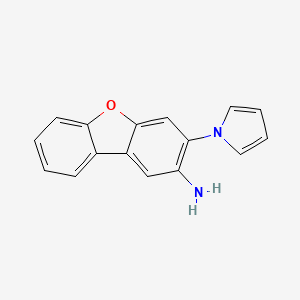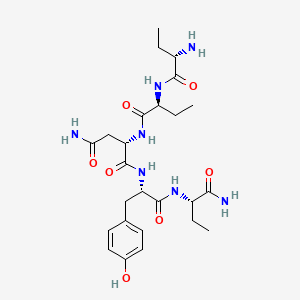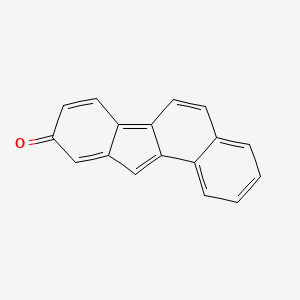![molecular formula C15H32O4 B12796580 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 2984-32-9](/img/structure/B12796580.png)
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C15H32O4. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
The synthesis of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of dodecanol with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: This compound is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparison with Similar Compounds
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol can be compared with other similar compounds such as:
2-(Hydroxymethyl)propane-1,3-diol: This compound has similar hydroxyl groups but differs in its carbon chain length and structure.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: This compound has a different alkyl chain, which affects its surfactant properties and applications.
The uniqueness of this compound lies in its specific carbon chain length and hydroxyl group positioning, which provide it with distinct surfactant properties and make it suitable for a wide range of applications .
Properties
CAS No. |
2984-32-9 |
|---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
3-(2-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-14(17)12-19-13-15(18)11-16/h14-18H,2-13H2,1H3 |
InChI Key |
MDKHJHZILQCOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
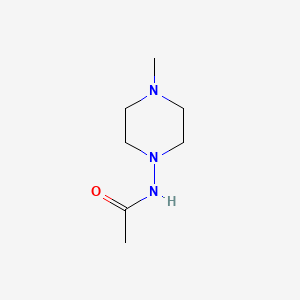
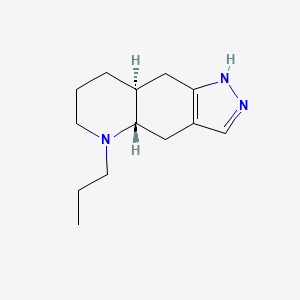
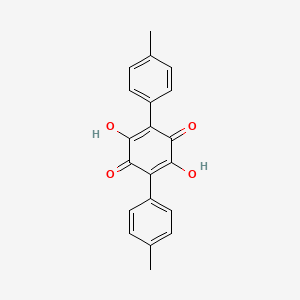
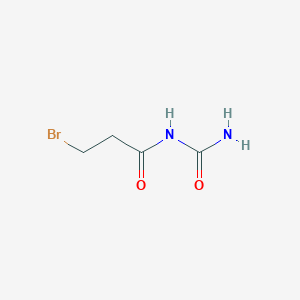
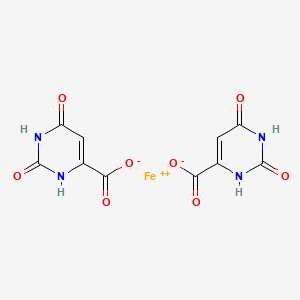
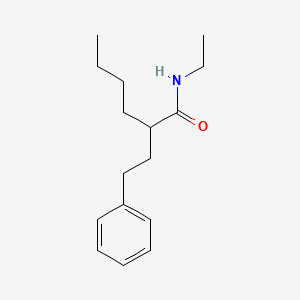
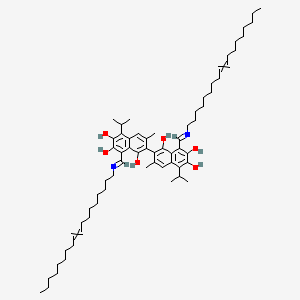
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

